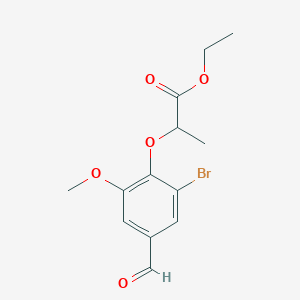
Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate is a compound that is structurally related to various other compounds studied for their chemical properties and potential applications. While the specific compound is not directly studied in the provided papers, related compounds with bromo, ethoxy, and propenoate groups have been synthesized and characterized, indicating a potential interest in the chemical behavior and applications of such compounds.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful selection of reagents and conditions to ensure the desired product is obtained. For instance, the synthesis of ethyl(S)-2-ethoxy-3-(4-hydroxyphenyl)propionate was achieved through a racemic synthetic route involving the reaction of ethyl 2,2-diethoxyacetate with triethyl phosphate, followed by a Horner-Wadsworth-Emmons reaction and subsequent hydrogenation . This demonstrates the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure and spectroscopic properties of related compounds have been characterized using techniques such as X-ray diffraction, FT-IR, NMR, and UV/Vis spectroscopy . These methods provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the behavior of the compound under various conditions.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through various chemical reactions. For example, the electroreductive radical cyclization of ethyl 2-bromo-3-allyloxy- and 3-(propargyloxy)propanoates was catalyzed by nickel(I) complexes, leading to the formation of cyclized products . This indicates that the ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate could potentially undergo similar radical cyclization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with bromo, ethoxy, and propenoate groups are influenced by their molecular structure. The spectroscopic and computational studies provide insights into the electronic properties, such as molecular electrostatic potential, Fukui function, and natural bond orbital analysis . These properties are essential for predicting the reactivity and stability of the compound, as well as its potential applications in various fields.
科学的研究の応用
Electroreductive Radical Cyclization
- Application : Ethyl 2-bromo-3-(3′,4′-methylenedioxyphenyl)-3-(propargyloxy)propanoate and similar compounds are utilized in electroreductive intramolecular cyclization. This process is catalyzed by nickel(I) and involves cleavage of the carbon-bromine bond, forming radical intermediates and leading to the synthesis of complex organic structures (Esteves et al., 2005).
Synthesis of Novel Copolymers
- Application : Novel trisubstituted ethylenes, including ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, have been synthesized and copolymerized with styrene. These processes involve the use of radical initiation and result in copolymers with unique properties, analyzed via various spectroscopic and thermal techniques (Kharas et al., 2016).
Electrochemical Reduction Studies
- Application : Ethyl 2-bromo-3-(3′,4′-dimethoxyphenyl)-3-(propargyloxy)propanoate has been studied for its electrochemical reduction at various cathodes in dimethylformamide. This research provides insights into the electrochemical behavior of such compounds, essential for developing new electrochemical synthesis methods (Henderson et al., 2014).
Crystal Packing Interactions
- Application : Research into the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates has shown the presence of unique N⋯π and O⋯π interactions. Understanding these interactions is crucial for designing materials with desired crystal properties (Zhang et al., 2011).
Synthesis of Asymmetric Difunctional Initiators
- Application : Novel asymmetric difunctional initiators have been synthesized using compounds like ethyl 2-bromo propanoate. These initiators are used in atom transfer radical polymerization, leading to the formation of block copolymers with specific properties (Tunca et al., 2001).
特性
IUPAC Name |
ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO5/c1-4-18-13(16)8(2)19-12-10(14)5-9(7-15)6-11(12)17-3/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMZKHNCCPUNSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=C(C=C1Br)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011427.png)
![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B3011428.png)

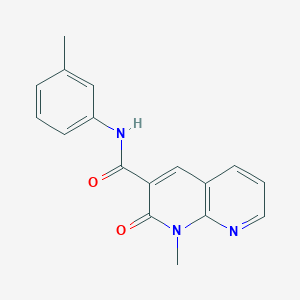
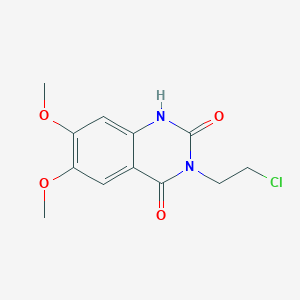
![N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3011433.png)
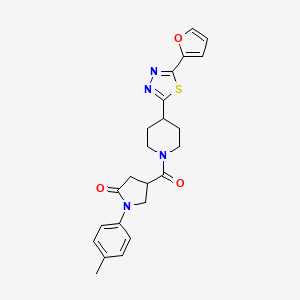
![(E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3011439.png)
![1-Cyclopentyl-3-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B3011440.png)
![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B3011441.png)
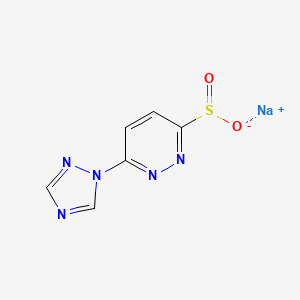
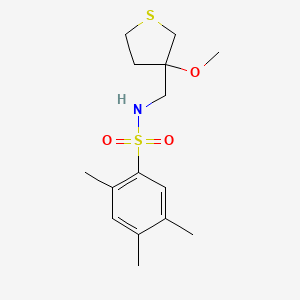
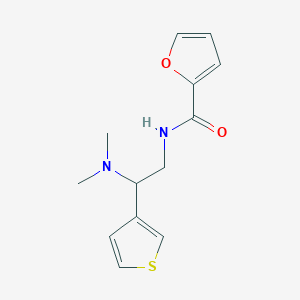
![2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B3011449.png)